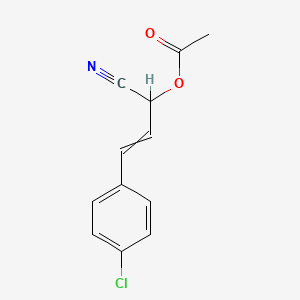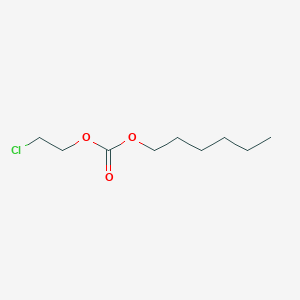
5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dioxathian ring, which is a six-membered ring containing two oxygen atoms and one sulfur atom. The presence of a chloromethyl group and a methyl group on the ring adds to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
The synthesis of 5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one typically involves the reaction of 5-(hydroxymethyl)furfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This method leverages the reactivity of HMF, a biomass-derived platform molecule, to introduce the chloromethyl group. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve continuous flow processing, which offers advantages such as improved reaction efficiency, scalability, and better control over reaction conditions . This approach is particularly useful for producing large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure for further applications.
Reduction: Reduction reactions can be used to remove the chloromethyl group or to convert it into other functional groups.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases, and catalysts such as zinc chloride. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s utility in different applications.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, particularly those with complex ring structures.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic benefits.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one involves its reactivity with various molecular targets. The chloromethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities and its utility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one can be compared with other similar compounds, such as:
5-(Chloromethyl)furfural (CMF): Both compounds feature a chloromethyl group, but CMF has a furan ring instead of a dioxathian ring.
5-(Bromomethyl)furfural (BMF): Similar to CMF, BMF has a bromomethyl group instead of a chloromethyl group, which affects its reactivity and applications.
5-(Hydroxymethyl)furfural (HMF): HMF is a precursor to this compound and lacks the chloromethyl group, making it less reactive but still valuable as a platform molecule.
The uniqueness of this compound lies in its dioxathian ring structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
82925-86-8 |
|---|---|
Molekularformel |
C5H9ClO3S |
Molekulargewicht |
184.64 g/mol |
IUPAC-Name |
5-(chloromethyl)-5-methyl-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C5H9ClO3S/c1-5(2-6)3-8-10(7)9-4-5/h2-4H2,1H3 |
InChI-Schlüssel |
QXZIBMDZWZBAOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COS(=O)OC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


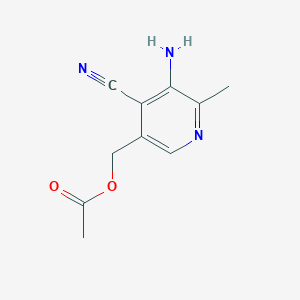
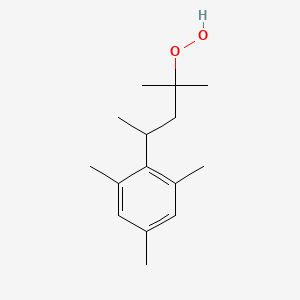
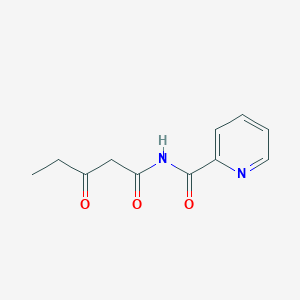
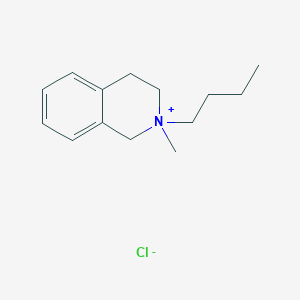
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)
silane](/img/structure/B14416372.png)
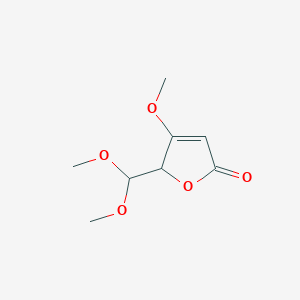
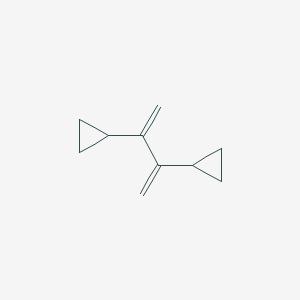
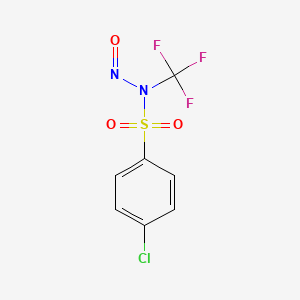
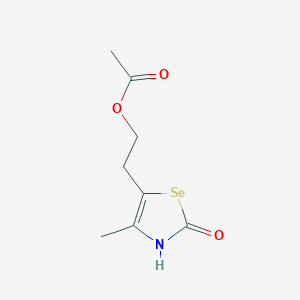
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)
